molecular formula C12H8ClNO2 B3045015 2-(4-Chlorophenyl)nicotinic acid CAS No. 101419-79-8

2-(4-Chlorophenyl)nicotinic acid

Cat. No. B3045015
M. Wt: 233.65 g/mol
InChI Key: CSKCJUGJOBJNPN-UHFFFAOYSA-N
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Patent
US06515011B2

Procedure details

To a solution containing methyl 2-(4-chlorophenyl)nicotinate from the previous step (6.0 g, 24.2 mmol) in methyl alcohol (30 mL) was added 1N sodium hydroxide (29 mL). The mixture was stirred at room temperature overnight then neutralized with 1N hydrochloric acid (29 mL), evaporated in vacuo and dried overnight to yield the solid 2-(4-chlorophenyl)nicotinic acid (7.3 g, Theo. Yield=5.65 g, balance is NaCl; HPLC RT=2.17 min; LC-MS m/z=234).
Name
methyl 2-(4-chlorophenyl)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:17]=[CH:16][CH:15]=[CH:14][C:9]=2[C:10]([O:12]C)=[O:11])=[CH:4][CH:3]=1.[OH-].[Na+].Cl>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:17]=[CH:16][CH:15]=[CH:14][C:9]=2[C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-(4-chlorophenyl)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(C(=O)OC)C=CC=N1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
29 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(C(=O)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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